molecular formula C9H15N3O2 B15243952 Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B15243952
M. Wt: 197.23 g/mol
InChI Key: KFIDUEXWOCABOY-UHFFFAOYSA-N
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Description

Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound featuring an imidazole ring fused to a partially saturated pyrimidine ring.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h7H,2-6H2,1H3,(H,10,11)

InChI Key

KFIDUEXWOCABOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN=C2NCCN2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Another approach involves the use of bifunctional synthetic equivalents to annulate substituted benzimidazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate but differ in core heterocycles, substituents, or functional groups:

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate Imidazo-pyrazine Ethyl carboxylate C₉H₁₃N₃O₂ 195.222 Intermediate in peptide mimetics
Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo-pyrimidine Ethyl carboxylate C₈H₁₂N₄O₂ 196.21 Potential kinase inhibitor scaffold
5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Imidazo-pyrimidine Ethyl, methyl substituents C₁₁H₁₉N₃ 193.29 Lipophilic building block for drug design
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo-pyrimidine-6-carboxylate Triazolo-pyrimidine Ethyl carboxylate, hydroxyl, methyl, phenyl C₂₇H₂₄N₄O₃ 452.5 Antibacterial activity (IR: 3425, 1666 cm⁻¹)

Key Differences and Implications

Core Heterocycle Modifications: Imidazo-pyrazine (e.g., Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate ): The pyrazine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyrimidine. This may improve solubility and binding affinity in biological targets.

Substituent Effects :

  • Ethyl/Methyl Groups (e.g., 5-Ethyl-2,6-dimethyl-imidazo-pyrimidine ): Alkyl substituents increase lipophilicity, favoring membrane permeability but reducing water solubility.
  • Hydroxyl and Phenyl Groups (e.g., Compound in ): Aryl and hydroxyl groups enable hydrogen bonding and π-π interactions, critical for antibacterial activity.

Synthetic Utility :

  • Ethyl carboxylate derivatives (e.g., ) are frequently used as intermediates for elimination reactions or further functionalization (e.g., hydrolysis to carboxylic acids) .
  • Brominated analogs (e.g., ) serve as precursors for cross-coupling reactions, enabling diversification of the imidazo-heterocycle scaffold.

Spectral and Analytical Comparisons

  • IR Spectroscopy : Ethyl carboxylate groups exhibit characteristic C=O stretches near 1666–1700 cm⁻¹, as seen in (1666 cm⁻¹) .
  • NMR Spectroscopy : Ethoxy groups (e.g., –OCH₂CH₃) resonate as triplets (δ ~1.23 ppm) and quartets (δ ~4.14 ppm) in ¹H-NMR, consistent across analogs .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 452 for ) confirm molecular weights and fragmentation patterns .

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